4-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethyl-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-3-15-5-11-18(12-6-15)29(26,27)23-17-9-7-16(8-10-17)19-13-14-20(22-21-19)28(24,25)4-2/h5-14,23H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXCISNKMUIZKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Ring: Starting with a suitable precursor, such as a substituted hydrazine and a diketone, the pyridazine ring is formed through a cyclization reaction.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation, using reagents like ethylsulfonyl chloride in the presence of a base.
Coupling with the Phenyl Ring: The pyridazine derivative is then coupled with a phenyl ring bearing a sulfonamide group. This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols or sulfides.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for developing new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Biological Studies: The compound can be used to study the effects of sulfonamide derivatives on cellular processes.
Industrial Applications: It might be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 4-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. The pyridazine ring may enhance binding affinity through π-π interactions with aromatic amino acids in the target protein.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its pyridazine-ethylsulfonyl motif and ethyl-substituted benzenesulfonamide. Below is a comparative analysis with structurally related sulfonamides:
Key Observations :
- Substituent Impact: The ethyl groups in the target compound likely enhance membrane permeability compared to methyl analogues (e.g., ), but may reduce aqueous solubility.
- Heterocyclic Influence : Pyridazine’s nitrogen-rich structure may offer superior hydrogen-bonding interactions relative to oxazole or thiazole , though this could vary with target specificity.
Solubility and Pharmacokinetics
- Target Compound : Moderate solubility due to ethyl groups (lipophilic) counterbalanced by polar sulfonamide and pyridazine.
- 4-Methyl-N-(oxazolyl-phenyl)benzenesulfonamide : Lower solubility due to methyl groups and less-polar oxazole.
- N-(Pyridin-3-yl)-4-methylbenzenesulfonamide : Higher solubility from pyridine’s polarity.
Biological Activity
4-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex sulfonamide compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide functional group, an ethyl group, and a pyridazine ring, contributing to its diverse biological activities. The presence of the ethylsulfonyl moiety enhances solubility and reactivity, making it a subject of interest in medicinal chemistry.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Signaling Pathways : Similar compounds have shown potential as inhibitors of the hedgehog signaling pathway, which is critical in cellular growth and differentiation. This suggests possible applications in cancer therapy.
- Antibacterial Activity : Sulfonamides are known to target bacterial dihydropteroate synthase, essential for folate synthesis in bacteria, indicating antibacterial properties.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that certain pyridazine derivatives can inhibit the growth of various cancer cell lines, including lung and breast cancers .
Antimicrobial Activity
Due to its sulfonamide structure, this compound may possess antimicrobial properties. Sulfonamides are widely recognized for their effectiveness against a range of bacterial infections.
Anti-inflammatory Effects
Pyridazine derivatives have been associated with anti-inflammatory activities. In vitro studies have demonstrated that these compounds can inhibit inflammatory responses, potentially making them candidates for treating inflammatory diseases .
Case Studies
- Inhibition Studies : In vitro studies indicated that this compound exhibited significant inhibition against specific cancer cell lines, suggesting its potential as an anticancer agent.
- Antibacterial Efficacy : Another study highlighted its antibacterial activity against Gram-positive and Gram-negative bacteria, reinforcing the therapeutic potential of sulfonamides in treating infections.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
